molecular formula C19H21NO6S B2500185 4-{[1-(3-acetylbenzenesulfonyl)piperidin-4-yl]oxy}-6-methyl-2H-pyran-2-one CAS No. 1795448-69-9

4-{[1-(3-acetylbenzenesulfonyl)piperidin-4-yl]oxy}-6-methyl-2H-pyran-2-one

Cat. No.: B2500185
CAS No.: 1795448-69-9
M. Wt: 391.44
InChI Key: OEJBENGLUXZYAT-UHFFFAOYSA-N
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Description

4-{[1-(3-acetylbenzenesulfonyl)piperidin-4-yl]oxy}-6-methyl-2H-pyran-2-one is a complex organic compound that features a piperidine ring, a pyranone ring, and an acetylbenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(3-acetylbenzenesulfonyl)piperidin-4-yl]oxy}-6-methyl-2H-pyran-2-one typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring can be synthesized through cyclization reactions involving amines and carbonyl compounds. The acetylbenzenesulfonyl group is introduced via sulfonylation reactions, where a sulfonyl chloride reacts with the piperidine derivative in the presence of a base. The final step involves the formation of the pyranone ring through cyclization reactions involving appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(3-acetylbenzenesulfonyl)piperidin-4-yl]oxy}-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogens.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

4-{[1-(3-acetylbenzenesulfonyl)piperidin-4-yl]oxy}-6-methyl-2H-pyran-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 4-{[1-(3-acetylbenzenesulfonyl)piperidin-4-yl]oxy}-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with neurotransmitter receptors, while the acetylbenzenesulfonyl group can modulate enzyme activity. The pyranone ring may contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[1-(3-benzenesulfonyl)piperidin-4-yl]oxy}-6-methyl-2H-pyran-2-one
  • 4-{[1-(3-acetylbenzenesulfonyl)piperidin-4-yl]oxy}-6-methyl-2H-pyran-2-thione

Uniqueness

4-{[1-(3-acetylbenzenesulfonyl)piperidin-4-yl]oxy}-6-methyl-2H-pyran-2-one is unique due to the presence of the acetylbenzenesulfonyl group, which imparts specific chemical and biological properties. This compound’s unique structure allows for diverse chemical reactivity and potential therapeutic applications.

Properties

IUPAC Name

4-[1-(3-acetylphenyl)sulfonylpiperidin-4-yl]oxy-6-methylpyran-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO6S/c1-13-10-17(12-19(22)25-13)26-16-6-8-20(9-7-16)27(23,24)18-5-3-4-15(11-18)14(2)21/h3-5,10-12,16H,6-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJBENGLUXZYAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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